5-Chloro-AB-PINACA
Overview
Description
5-Chloro AB-PINACA is a synthetic cannabinoid, a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis. These compounds are often used in research and forensic applications due to their psychoactive properties . The chemical structure of 5-Chloro AB-PINACA includes an indazole base with a chlorine atom added to the terminal carbon of the pentyl group .
Mechanism of Action
Target of Action
5-Chloro-AB-PINACA is classified as a synthetic cannabinoid . The primary targets of this compound are the cannabinoid receptors (CB1 and CB2) of the endocannabinoid system . These receptors play a crucial role in various physiological processes including mood regulation, pain sensation, and appetite.
Mode of Action
This compound, like other synthetic cannabinoids, binds to the cannabinoid receptors, thereby inducing psychoactive effects . It is developed on an indazole base, which distinguishes it from many other synthetic cannabinoids that have an indolyl base . The addition of a chlorine atom to the terminal carbon of the pentyl group is a unique feature of this compound .
Biochemical Pathways
For instance, they can influence the levels of glutamate, dopamine, and serotonin . These neurotransmitters are involved in a wide range of functions, including mood regulation, reward processing, and sensory perception.
Pharmacokinetics
It is known that synthetic cannabinoids are rapidly eliminated from the body . The metabolites of synthetic cannabinoids, known as ester hydrolysis metabolites (EHMs), are believed to circulate in the body for a longer period .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of comprehensive studies. It is known that synthetic cannabinoids can cause psychoactive effects similar to delta-9-tetrahydrocannabinol (thc), the primary psychoactive compound in cannabis . These effects can include altered perception, euphoria, and increased appetite.
Biochemical Analysis
Biochemical Properties
5-Chloro-AB-PINACA interacts with various biomolecules, primarily the cannabinoid receptors CB1 and CB2 . It is developed on an indazole base, distinguishing it from many JWH compounds having an indolyl base . The nature of these interactions is primarily agonistic, leading to the activation of these receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, impacting cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cannabinoid receptors, leading to their activation This interaction results in changes in gene expression and cellular signaling
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that interact with various enzymes or cofactors
Preparation Methods
The synthesis of 5-Chloro AB-PINACA involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloropentyl Group: The chloropentyl group is introduced via nucleophilic substitution reactions.
Carbamoylation: The final step involves the addition of the carbamoyl group to the indazole core
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
5-Chloro AB-PINACA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro AB-PINACA is primarily used in scientific research to study the effects of synthetic cannabinoids on the human body. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Employed in studies investigating the interaction of synthetic cannabinoids with cannabinoid receptors in the brain.
Medicine: Research into potential therapeutic applications, although its use is limited due to its psychoactive effects.
Industry: Utilized in forensic toxicology to detect the presence of synthetic cannabinoids in biological samples
Comparison with Similar Compounds
5-Chloro AB-PINACA is similar to other synthetic cannabinoids such as AB-PINACA, 5-Fluoro AB-PINACA, and AB-CHMINACA. it is unique due to the presence of the chlorine atom on the pentyl group, which may influence its binding affinity and potency . Similar compounds include:
AB-PINACA: Lacks the chlorine atom, resulting in different pharmacological properties.
5-Fluoro AB-PINACA: Contains a fluorine atom instead of chlorine, affecting its chemical behavior.
AB-CHMINACA: Another synthetic cannabinoid with a different substitution pattern on the indazole core
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMALPMUYUYES-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016737 | |
Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801552-02-2 | |
Record name | 5-Chloro-AB-PINACA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-AB-PINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Q075Q5LO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the prevalence of 5-chloro-AB-PINACA in Italy based on the available research?
A1: Research suggests that while this compound is present in the Italian illicit drug market, its consumption appears to be relatively low. A study analyzing hair samples from 847 individuals in Northern Italy found only two instances of this compound []. This low prevalence was also observed for other NPS, suggesting that while these substances exist within the market, their actual use might not be as widespread as perceived.
Q2: What analytical methods were used to identify this compound in the Italian study?
A2: The researchers utilized a highly sensitive and specific method called Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify this compound in hair samples []. This technique is widely regarded for its ability to detect trace amounts of substances within complex biological matrices. The researchers validated their method according to international guidelines, ensuring the accuracy and reliability of their findings.
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